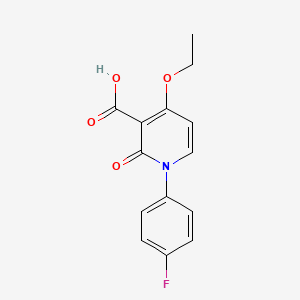

4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

CAS No.: 1174046-90-2

Cat. No.: VC11691354

Molecular Formula: C14H12FNO4

Molecular Weight: 277.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1174046-90-2 |

|---|---|

| Molecular Formula | C14H12FNO4 |

| Molecular Weight | 277.25 g/mol |

| IUPAC Name | 4-ethoxy-1-(4-fluorophenyl)-2-oxopyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C14H12FNO4/c1-2-20-11-7-8-16(13(17)12(11)14(18)19)10-5-3-9(15)4-6-10/h3-8H,2H2,1H3,(H,18,19) |

| Standard InChI Key | VKBUNAAZMHGGFV-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)F)C(=O)O |

| Canonical SMILES | CCOC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)F)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid possesses the molecular formula C₁₄H₁₂FNO₄ and a molecular weight of 277.25 g/mol . The IUPAC name systematically describes its structure: a pyridinone ring (2-oxo-1,2-dihydropyridine) substituted at position 1 with a 4-fluorophenyl group, at position 4 with an ethoxy moiety, and at position 3 with a carboxylic acid.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 458.0 ± 45.0 °C | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Molecular Weight | 277.25 g/mol | |

| Purity (Commercial) | ≥97% |

The fluorophenyl group enhances lipid solubility, potentially improving blood-brain barrier penetration, while the carboxylic acid enables salt formation for enhanced bioavailability .

Synthesis and Production

Synthetic Routes

The compound is synthesized via a multistep protocol starting from ethyl 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate. Hydrolysis of the ethyl ester under basic conditions yields the carboxylic acid derivative . A representative procedure involves:

-

Condensation: Reacting methyl 4-methoxyacetoacetate with dimethylformamide dimethyl acetal (DMFDMA) to form an enamine intermediate.

-

Cyclization: Treating the intermediate with dimethyl oxalate and lithium hydride in methanol, followed by heating to 40°C for 14 hours to form the pyridinone core .

-

Ester Hydrolysis: Using lithium hydroxide at low temperatures (-5°C to 5°C) to hydrolyze the ester to the carboxylic acid .

Table 2: Key Raw Materials

| Material | Role in Synthesis |

|---|---|

| Ethyl 2-cyano-3-ethoxycrotonate | Cyclization precursor |

| 4-Fluorophenylboronic acid | Aryl group introduction |

| Dimethyl oxalate | Carbonyl source |

Industrial-Scale Production

AlfaChem reports commercial production at ≥97% purity, with batches available in 25 g to 500 g quantities . Critical process parameters include temperature control during cyclization (±2°C) and pH adjustment during hydrolysis to prevent decarboxylation .

Pharmacological Applications

MET Kinase Inhibition

The compound serves as a key intermediate in synthesizing N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Compound 1), a potent MET kinase inhibitor . MET kinase overexpression correlates with tumor progression in cancers such as glioblastoma and non-small cell lung carcinoma (NSCLC).

Mechanism of Action:

-

Competitive ATP Binding: The pyridinone core mimics ATP’s adenine ring, binding to the kinase active site.

-

Selectivity: Reduced CYP450 inhibition (e.g., CYP3A4 IC₅₀ >10 µM) minimizes drug-drug interactions compared to earlier MET inhibitors .

Anticancer Efficacy

In preclinical models, Compound 1 demonstrated:

-

Tumor Growth Inhibition: 70–80% reduction in xenograft models at 50 mg/kg/day.

-

Synergy with Taxanes: Enhanced apoptosis in paclitaxel-resistant cell lines .

Future Directions

Drug Development

Ongoing research aims to:

-

Optimize pharmacokinetics via prodrug formulations (e.g., methyl esters).

-

Explore combination therapies with immune checkpoint inhibitors .

Structural Modifications

-

Ethoxy Replacement: Investigating bulkier alkoxy groups (e.g., isopropoxy) to enhance target affinity.

-

Fluorophenyl Isosteres: Testing trifluoromethyl or cyano substituents for improved metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume